molecular formula C9H13N3O2 B6145899 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide CAS No. 2137503-43-4

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide

Cat. No.: B6145899
CAS No.: 2137503-43-4
M. Wt: 195.2
InChI Key:
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Description

2{2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-4-PROPYL-3 ...[{{{CITATION{{{_3{An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5 ...](https://link.springer.com/article/10.1007/s11030-021-10294-4).

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of 3-aminopyridin-4-one with methylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridinones.

Scientific Research Applications

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound may have therapeutic applications, such as in the treatment of infections or certain types of cancer.

  • Industry: It can be utilized in the development of new materials and chemicals with improved properties.

Mechanism of Action

The mechanism by which 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological or therapeutic outcomes. Further research is needed to fully elucidate the precise mechanisms involved.

Comparison with Similar Compounds

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide can be compared with other similar compounds, such as 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide and 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-propylpropanamide[_{{{CITATION{{{2{2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-4-PROPYL-3 ...[{{{CITATION{{{_3{An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5 ...](https://link.springer.com/article/10.1007/s11030-021-10294-4). These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.

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Properties

CAS No.

2137503-43-4

Molecular Formula

C9H13N3O2

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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